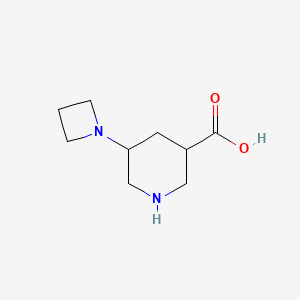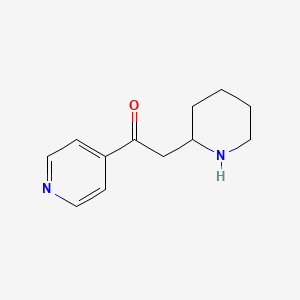
2-(Piperidin-2-YL)-1-(pyridin-4-YL)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Piperidin-2-YL)-1-(pyridin-4-YL)ethan-1-one is an organic compound that features a piperidine ring and a pyridine ring connected by an ethanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-2-YL)-1-(pyridin-4-YL)ethan-1-one typically involves the reaction of 2-piperidone with 4-pyridinecarboxaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
2-(Piperidin-2-YL)-1-(pyridin-4-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring.
科学研究应用
2-(Piperidin-2-YL)-1-(pyridin-4-YL)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(Piperidin-2-YL)-1-(pyridin-4-YL)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine and pyridine rings can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.
相似化合物的比较
Similar Compounds
2-(Piperidin-2-YL)-1-(pyridin-3-YL)ethan-1-one: Similar structure but with the pyridine ring at the 3-position.
2-(Piperidin-2-YL)-1-(pyridin-2-YL)ethan-1-one: Similar structure but with the pyridine ring at the 2-position.
2-(Piperidin-3-YL)-1-(pyridin-4-YL)ethan-1-one: Similar structure but with the piperidine ring at the 3-position.
Uniqueness
2-(Piperidin-2-YL)-1-(pyridin-4-YL)ethan-1-one is unique due to the specific positioning of the piperidine and pyridine rings, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct biological activities and properties compared to its analogs.
属性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC 名称 |
2-piperidin-2-yl-1-pyridin-4-ylethanone |
InChI |
InChI=1S/C12H16N2O/c15-12(10-4-7-13-8-5-10)9-11-3-1-2-6-14-11/h4-5,7-8,11,14H,1-3,6,9H2 |
InChI 键 |
BRSPVKUTJMSIIN-UHFFFAOYSA-N |
规范 SMILES |
C1CCNC(C1)CC(=O)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


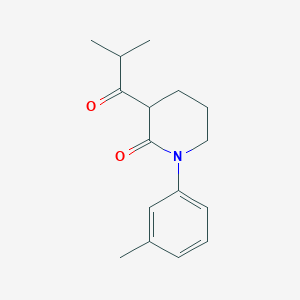
![3,5-Dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-oxazole](/img/structure/B13191098.png)
![1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL](/img/structure/B13191103.png)
![5-[4-(Propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13191109.png)

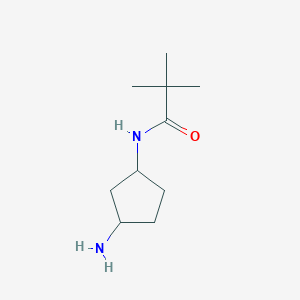



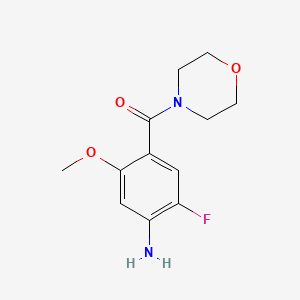

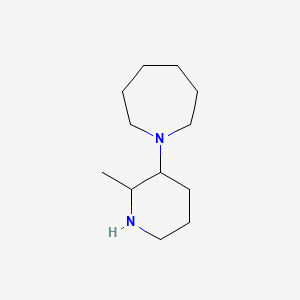
![2-Methyl-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13191169.png)
